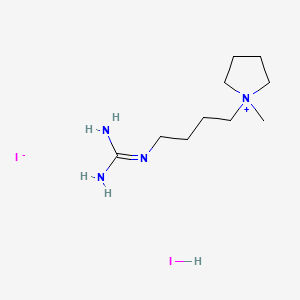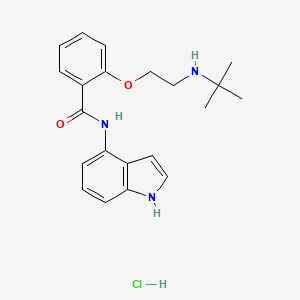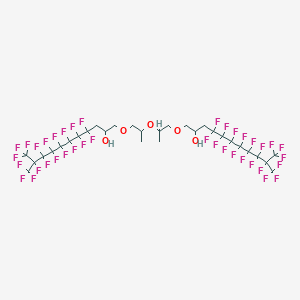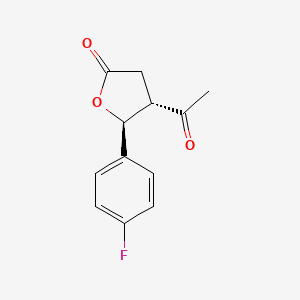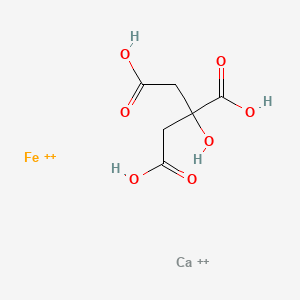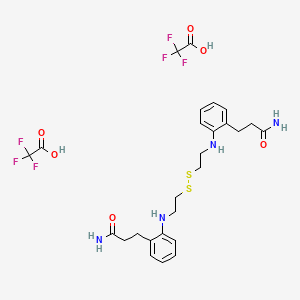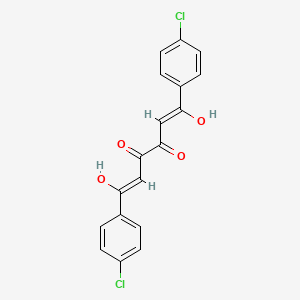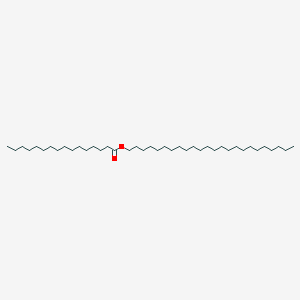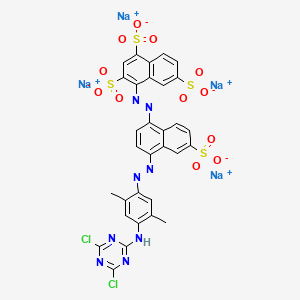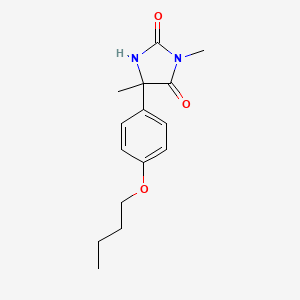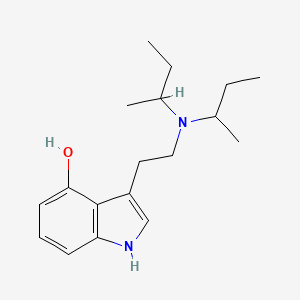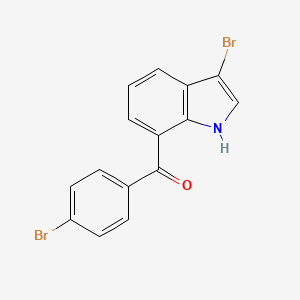
4-tert-Butyl-5-methoxy-2-nitrotoluene
Übersicht
Beschreibung
4-tert-Butyl-5-methoxy-2-nitrotoluene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2), a methoxy group (-OCH3), and a tert-butyl group (-C(CH3)3) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-5-methoxy-2-nitrotoluene typically involves the nitration of 4-tert-butyl-5-methoxytoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Analyse Chemischer Reaktionen
Reaktionstypen
4-tert-Butyl-5-Methoxy-2-Nitrotoluol kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder unter Verwendung chemischer Reduktionsmittel wie Zinn(II)-chlorid zu einer Aminogruppe (-NH2) reduziert werden.
Oxidation: Die Methoxygruppe kann unter starken oxidativen Bedingungen zu einer Hydroxylgruppe (-OH) oxidiert werden.
Substitution: Die Verbindung kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff, Zinn(II)-chlorid in Salzsäure.
Oxidation: Kaliumpermanganat, Chromtrioxid.
Substitution: Natriummethoxid, Kaliumhydroxid.
Hauptprodukte, die gebildet werden
Reduktion: 4-tert-Butyl-5-Methoxy-2-Aminotoluol.
Oxidation: 4-tert-Butyl-5-Hydroxy-2-Nitrotoluol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-5-Methoxy-2-Nitrotoluol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartigen Substituenten machen es zu einem wertvollen Ausgangsmaterial für verschiedene chemische Transformationen.
Biologie: Die Verbindung kann in Studien mit Nitroaromaten und ihren biologischen Aktivitäten verwendet werden. Sie kann als Modellverbindung dienen, um die Auswirkungen von Nitrogruppen auf biologische Systeme zu untersuchen.
Medizin: Forschung zu potenziellen pharmazeutischen Anwendungen, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte molekulare Pfade zielen.
Industrie: Verwendung bei der Produktion von Spezialchemikalien und -materialien, einschließlich Farbstoffen, Pigmenten und Polymeren.
5. Wirkmechanismus
Der Wirkmechanismus von 4-tert-Butyl-5-Methoxy-2-Nitrotoluol beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Methoxy- und tert-Butylgruppen die Reaktivität und Stabilität der Verbindung beeinflussen können. Die beteiligten Pfade können je nach dem spezifischen chemischen Umfeld elektrophile und nukleophile Interaktionen umfassen.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-5-methoxy-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups can influence the compound’s reactivity and stability. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific chemical environment.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-tert-Butyl-2-Nitrotoluol: Fehlt die Methoxygruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.
5-Methoxy-2-Nitrotoluol: Fehlt die tert-Butylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
4-tert-Butyl-5-Methoxybenzaldehyd: Enthält anstelle einer Nitrogruppe eine Aldehydgruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Einzigartigkeit
4-tert-Butyl-5-Methoxy-2-Nitrotoluol ist aufgrund der Kombination seiner Substituenten einzigartig, die spezifische chemische Eigenschaften und Reaktivitätsmuster verleihen. Das Vorhandensein sowohl elektronendonierender (Methoxy) als auch elektronenziehender (Nitro) Gruppen am aromatischen Ring ermöglicht vielfältige chemische Transformationen und Anwendungen in verschiedenen Bereichen.
Eigenschaften
IUPAC Name |
1-tert-butyl-2-methoxy-4-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-6-11(16-5)9(12(2,3)4)7-10(8)13(14)15/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZSGPYXQXQYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072446 | |
| Record name | 4-tert-Butyl-5-methoxy-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71850-79-8 | |
| Record name | 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71850-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butyl-5-methoxy-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



